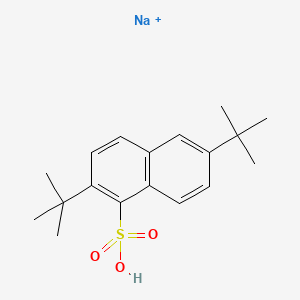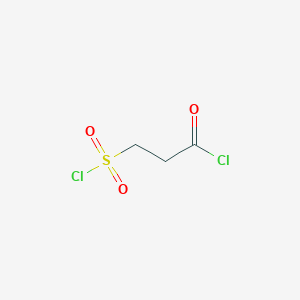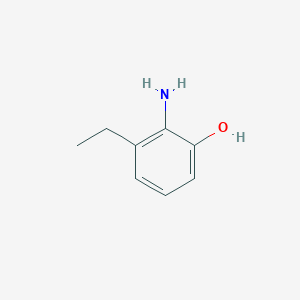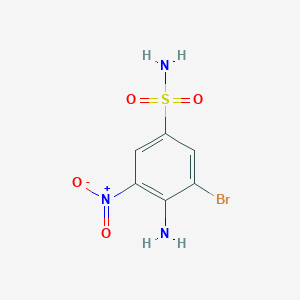
4-Amino-3-bromo-5-nitro-benzenesulfonamide
Overview
Description
4-Amino-3-bromo-5-nitro-benzenesulfonamide is a chemical compound with the molecular formula C6H6BrN3O4S and a molecular weight of 296.1 . It belongs to the class of sulfonamides, which are known for their wide range of biological applications .
Molecular Structure Analysis
The molecular structure of sulfonamides is typically analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT). These methods help confirm the structure and provide insights into the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for their practical applications.Mechanism of Action
Future Directions
The future directions for research on 4-Amino-3-bromo-5-nitro-benzenesulfonamide and similar compounds likely involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be further studied for their potential in treating various diseases .
properties
IUPAC Name |
4-amino-3-bromo-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,8H2,(H2,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYQFBTLYAIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

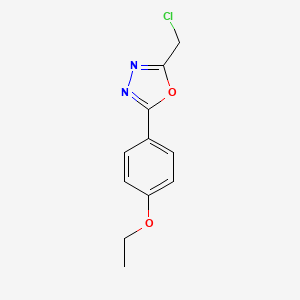
![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3370364.png)

![2H-[2,7]Naphthyridin-1-one hydrochloride](/img/structure/B3370372.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B3370382.png)
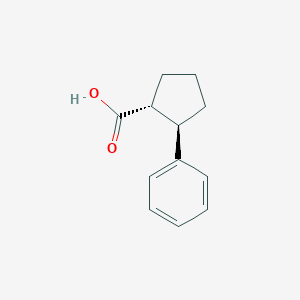

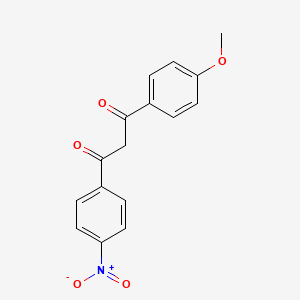
![4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B3370416.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3370431.png)
